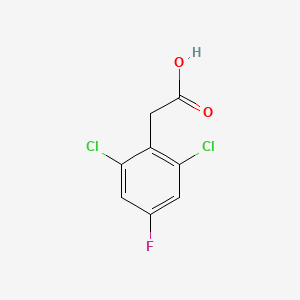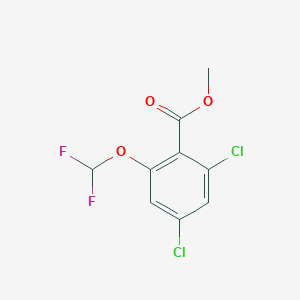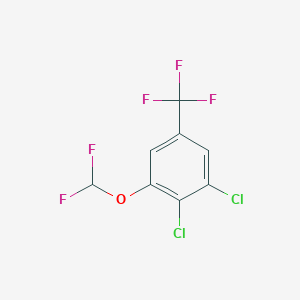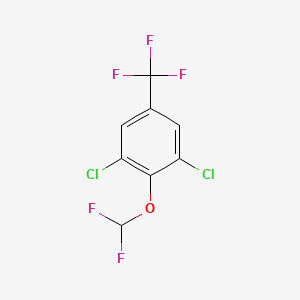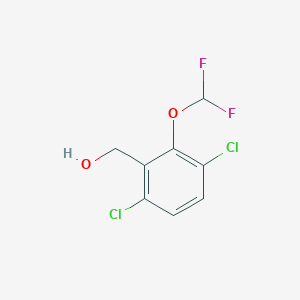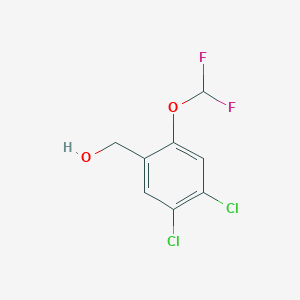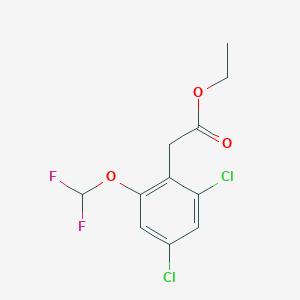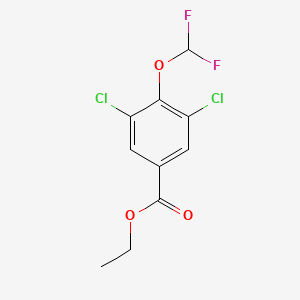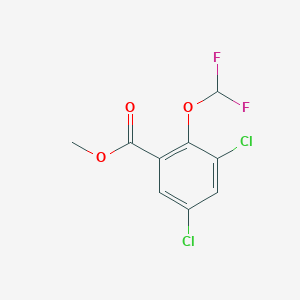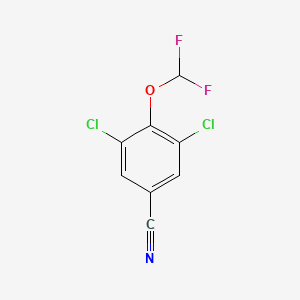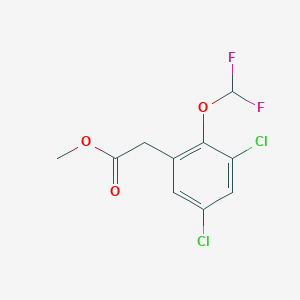
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate
Übersicht
Beschreibung
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (MDDFP) is a synthetic compound that has been gaining attention in recent years due to its diverse range of applications in scientific research. MDDFP has been used in a variety of fields, ranging from biochemistry and physiology to organic synthesis. This compound has been found to be especially useful in experiments involving the manipulation of enzymes and other proteins, due to its unique properties. In
Wirkmechanismus
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate works by inhibiting the activity of certain enzymes, such as acetylcholinesterase. This inhibition is thought to be due to the compound's ability to bind to the active site of the enzyme, thus preventing the enzyme from performing its normal function. The inhibition of acetylcholinesterase is thought to be important in the study of the effects of drugs on cells, as well as in the study of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, as well as to have the potential to be used as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has a number of advantages when used in lab experiments. For one, it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to using this compound in lab experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, so it must be used in relatively low concentrations.
Zukünftige Richtungen
There are a number of potential future directions for the use of Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate in scientific research. One potential direction is to explore the use of this compound in the study of the effects of drugs on cells. Additionally, this compound could be used in the study of enzyme-catalyzed reactions, as well as in the study of the effects of light and temperature on cells. Another potential direction could be to explore the use of this compound as an anti-cancer agent. Finally, this compound could be used in the study of the effects of oxidative stress on cells, as well as in the study of the effects of aging on cells.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate has been used in a variety of scientific research applications, including the study of enzymes and other proteins. It has been found to be especially useful in experiments involving the manipulation of proteins, due to its unique properties. This compound has also been used in the study of the effects of drugs on cells, as well as in the study of enzyme-catalyzed reactions. Additionally, this compound has been used in the study of the effects of light on cells, as well as in the study of the effects of temperature on cells.
Eigenschaften
IUPAC Name |
methyl 2-[3,5-dichloro-2-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-8(15)3-5-2-6(11)4-7(12)9(5)17-10(13)14/h2,4,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBOLTLOMOYDMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





